2-Chloro-5-(3-fluorophenyl)pyridine

Description

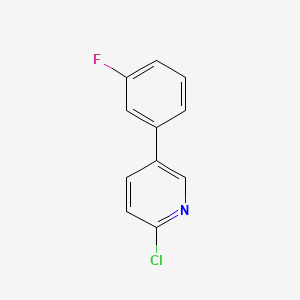

2-Chloro-5-(3-fluorophenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 3-fluorophenyl substituent at the 5-position of the pyridine ring. The chlorine and fluorine atoms contribute to its electronic properties, influencing reactivity and interactions with biological targets .

Properties

CAS No. |

76053-49-1 |

|---|---|

Molecular Formula |

C11H7ClFN |

Molecular Weight |

207.63 g/mol |

IUPAC Name |

2-chloro-5-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-5-4-9(7-14-11)8-2-1-3-10(13)6-8/h1-7H |

InChI Key |

ZLBVPKOQOJFUFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Takeaways

Electronic Effects : Fluorine and chlorine atoms modulate reactivity, while trifluoromethyl groups enhance stability and bioactivity.

Biological Profiles : Substituent positioning (e.g., 3-fluorophenyl vs. dichlorophenyl) impacts target selectivity and toxicity.

Industrial Viability : Simpler derivatives like 2-Chloro-5-(trifluoromethyl)pyridine dominate commercial applications due to scalable synthesis .

This comparative analysis underscores the importance of substituent choice in optimizing pyridine derivatives for specific scientific and industrial purposes.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The fluorine atom induces deshielding in adjacent protons, while chlorine affects coupling patterns (e.g., 3J coupling in the pyridine ring) .

- X-ray crystallography : Resolves regioselectivity in substitution reactions. For example, crystal structures of analogous compounds (e.g., 5-(2,3-dichlorophenyl)-2-fluoropyridine) confirm bond angles and spatial arrangements .

Advanced Research Question

- Steric hindrance : The 3-fluorophenyl group at position 5 creates steric bulk, slowing coupling at position 2. Use of bulky ligands (e.g., XPhos) mitigates this by stabilizing the transition state .

- Electronic effects : Fluorine’s electronegativity deactivates the ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂) for Suzuki reactions .

Case Study : Substitution at position 2 with aryl boronic acids achieves >70% yield when using PdCl₂(dppf) and Cs₂CO₃ as base .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question

The compound serves as a precursor for bioactive molecules:

- Kinase inhibitors : The pyridine core binds ATP pockets; fluorophenyl groups enhance hydrophobic interactions .

- Antimicrobial agents : Derivatives with sulfonamide substituents show activity against S. aureus (MIC: 8 µg/mL) .

Methodological Note : In vitro assays require purity >95% (HPLC-validated) to avoid false positives .

How can researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question

Contradictions arise from:

- Polymorphism : Different crystalline forms alter melting points. Recrystallization from ethanol/water isolates the stable form .

- Impurity profiles : Trace solvents (e.g., DMF) shift NMR peaks. Use high-vacuum drying and deuterated solvents for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.